1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole
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Overview
Description
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl, fluorophenyl, and dinitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-4-(4-fluorophenyl)semicarbazide
- (2,4-Dinitrophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
- 2-(2,4-Dinitrophenyl)-N-(4-fluorophenyl)hydrazinecarbothioamide
Uniqueness
1-(2,4-Dinitrophenyl)-3-(4-fluorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C21H13FN4O4 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)-3-(4-fluorophenyl)-5-phenylpyrazole |
InChI |
InChI=1S/C21H13FN4O4/c22-16-8-6-14(7-9-16)18-13-20(15-4-2-1-3-5-15)24(23-18)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |
InChI Key |
PJFKEAWMHTYOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)F |
Origin of Product |
United States |
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